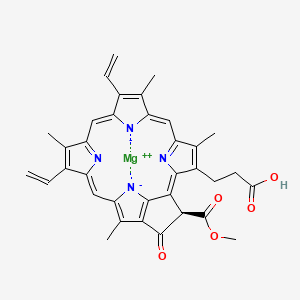

Mg-2,4-Divinylpheoporphyrin

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H30MgN4O5 |

|---|---|

Molecular Weight |

610.9 g/mol |

IUPAC Name |

magnesium;3-[(3R)-11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]propanoic acid |

InChI |

InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t31-;/m1./s1 |

InChI Key |

YXBIPIDDNARELO-JSSVAETHSA-L |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)CCC(=O)O)[C@H](C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)CCC(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |

Synonyms |

2,4-divinylprotochlorophyllide divinyl protochlorophyllide Magnesate(1-), (3,4-didehydro-9,14-diethenyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(3-)-N(23),N(24),N(25),N(26))-, hydrogen, (SP-4-2)- Mg-2,4-divinylpheoporphyrin |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Elucidation of Mg 2,4 Divinylpheoporphyrin Formation

Centrality in Chlorophyll (B73375) a Biosynthesis Pathway

Mg-2,4-divinylpheoporphyrin holds a central position in the chlorophyll a biosynthetic pathway. Its formation marks the completion of the porphyrin macrostructure modification before the final reduction steps that lead to chlorophyll a. The creation of its fifth ring, Ring E, is a hallmark of all chlorophylls (B1240455) and is essential for their light-absorbing properties. researchgate.netnih.govplos.org

Upstream Precursors and Early Pathway Intermediates Leading to this compound

The journey to this compound begins with the common tetrapyrrole precursor, Protoporphyrin IX . biorxiv.org This molecule stands at a crucial branch point, either being directed towards heme synthesis by the insertion of iron or towards chlorophyll synthesis.

The dedicated chlorophyll branch commences with the insertion of a magnesium ion into Protoporphyrin IX, a reaction catalyzed by the Mg-chelatase enzyme complex (composed of subunits like ChlH, ChlD, and ChlI). plos.orgportlandpress.commdpi.comfrontiersin.org The product of this reaction is Mg-protoporphyrin IX . portlandpress.comfrontiersin.org

Following this, the enzyme Mg-protoporphyrin IX methyltransferase (BchM or ChlM) utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to esterify the C13 propionate (B1217596) side chain of Mg-protoporphyrin IX. portlandpress.comasm.org This step yields Mg-protoporphyrin IX 13-monomethyl ester (MgPME) , the direct substrate for the cyclase enzyme that forms this compound. portlandpress.commdpi.comasm.orgplos.org

Table 1: Key Upstream Reactions

| Product | Precursor(s) | Enzyme |

|---|---|---|

| Protoporphyrin IX | 5-Aminolevulinic acid (ALA) | Multiple enzymes |

| Mg-protoporphyrin IX | Protoporphyrin IX, Mg²⁺ | Mg-chelatase (ChlH/D/I) |

| Mg-protoporphyrin IX 13-monomethyl ester (MgPME) | Mg-protoporphyrin IX, SAM | Mg-protoporphyrin IX methyltransferase (BchM/ChlM) |

Enzymatic Steps and Reaction Mechanisms Governing this compound Synthesis

The conversion of Mg-protoporphyrin IX monomethyl ester (MgPME) into this compound (divinyl protochlorophyllide) is catalyzed by the enzyme Mg-protoporphyrin IX monomethyl ester cyclase (MPE cyclase) . researchgate.netplos.orgnih.gov This is a complex, six-electron oxidative cyclization reaction that forms the isocyclic Ring E. mdpi.comacs.org

Two distinct, evolutionarily unrelated types of MPE cyclase have been identified, differing primarily in their requirement for molecular oxygen. genscript.comnih.govnih.gov

Mg-Protoporphyrin IX Monomethyl Ester Cyclase (MPE Cyclase) Research

MPE cyclase is one of the least understood enzymes in the chlorophyll biosynthesis pathway. mdpi.complos.org Research has focused on elucidating the mechanisms of its two different forms: the oxygen-dependent cyclase found in plants, algae, and some bacteria, and the oxygen-independent cyclase found in anoxygenic photosynthetic bacteria. nih.govnih.gov

Oxygen-Dependent Cyclase (AcsF) Mechanism, Catalytic Cycle, and Regulatory Elements

The oxygen-dependent MPE cyclase, often named AcsF (Aerobic cyclization system Fe-containing subunit), is a non-heme diiron monooxygenase. researchgate.netmdpi.comacs.orgnih.gov In this enzyme, one atom of molecular oxygen (O₂) is incorporated into the substrate to form the C13¹-oxo group, while the other is reduced to water. mdpi.commdpi.com

The catalytic cycle involves a series of three main steps:

Hydroxylation: MgPME is hydroxylated at the C13¹ position to form 13¹-hydroxy-MgPME. This step requires two electrons and one molecule of O₂. researchgate.netwikipedia.org

Oxidation: The hydroxy intermediate is then oxidized to 13¹-keto-MgPME, a reaction also requiring two electrons and O₂. researchgate.netwikipedia.org

Cyclization: The final ring closure occurs, yielding divinyl protochlorophyllide (B1199321), again utilizing two electrons and O₂. researchgate.netwikipedia.org

The electrons required for the catalytic cycle are supplied by reduced ferredoxin (Fd) . researchgate.netmdpi.comwikipedia.org In photosynthetic tissues, ferredoxin can be directly reduced by Photosystem I, linking chlorophyll synthesis to the photosynthetic electron transport chain. mdpi.comwikipedia.orgwikipedia.org In non-photosynthetic tissues or in the dark, ferredoxin can be reduced by NADPH via the enzyme ferredoxin-NADP(+) reductase (FNR) . mdpi.comwikipedia.orgnih.gov

In plants and cyanobacteria, the activity of AcsF (also known as XanL or CHL27) often requires an auxiliary protein, Ycf54 (also called LCAA), which is thought to act as a scaffolding or assembly factor for the cyclase. researchgate.netmdpi.comnih.govpnas.org A deficit in either the catalytic subunit or Ycf54 can lead to the accumulation of the substrate, MgPME. nih.gov

Oxygen-Independent Cyclase (BchE) Mechanism, Structural Divergence, and Activity in Anoxic Conditions

In anaerobic and facultative anaerobic photosynthetic bacteria, a different enzyme, BchE , catalyzes the formation of the isocyclic ring. portlandpress.comnih.gov This enzyme is an oxygen-sensitive, cobalamin-dependent radical S-adenosyl-L-methionine (SAM) enzyme . portlandpress.comacs.orgmdpi.comnih.gov Unlike AcsF, BchE uses oxygen derived from a water molecule for the formation of the C13¹-oxo group. mdpi.comuniprot.org

BchE belongs to the radical SAM superfamily, characterized by the presence of a [4Fe-4S] cluster, which is crucial for catalysis but also highly vulnerable to oxygen. portlandpress.commdpi.comnih.gov The proposed mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM, which initiates the reaction cascade. portlandpress.comacs.org BchE shows no sequence homology to the oxygen-dependent AcsF, highlighting a case of convergent evolution where two distinct enzymes evolved to perform the same complex chemical transformation under different environmental conditions. genscript.comnih.gov

Structural and mutational analyses have identified key residues in BchE for binding the [4Fe-4S] cluster, SAM, and the cobalamin cofactor. portlandpress.comnih.gov In some bacteria, like Rhodobacter capsulatus, BchE activity also requires an additional soluble, heat-sensitive cytosolic component. portlandpress.com

Cofactor Requirements and Electron Donors in Cyclase Activity (e.g., NADPH, O₂, SAM, Ferredoxin)

The cofactor requirements for MPE cyclase activity are specific to the enzyme type and the organism.

Table 2: Cofactor Requirements for MPE Cyclases

| Cyclase Type | Enzyme | Key Cofactors & Electron Donors | Organism Type |

|---|---|---|---|

| Oxygen-Dependent | AcsF (XanL, CHL27) | O₂ : Absolutely required as the oxygen source. mdpi.comnih.govgenome.jpReduced Ferredoxin (Fd) : The direct electron donor. researchgate.netmdpi.comwikipedia.orgNADPH : An indirect source of electrons, reducing ferredoxin via FNR. mdpi.comnih.govwikipedia.orgnih.govFe(II) : Required for the diiron center. wikipedia.orggenome.jp | Plants, algae, cyanobacteria, some aerobic bacteria. nih.gov |

| Oxygen-Independent | BchE | S-adenosyl-L-methionine (SAM) : Required for radical generation. portlandpress.comacs.orgnih.govAdenosylcobalamin (Vitamin B₁₂) : A crucial cofactor for the reaction. portlandpress.comacs.orgmdpi.com[4Fe-4S] cluster : Intrinsic to the enzyme for catalysis. portlandpress.commdpi.comnih.govNADPH : Stimulates activity in vitro. portlandpress.comH₂O : The source of the incorporated oxygen atom. mdpi.comuniprot.org | Anaerobic and facultative anaerobic bacteria. nih.govportlandpress.com |

Regulatory Mechanisms of this compound Pathway Flux

The biosynthesis of this compound, a key intermediate in the chlorophyll and bacteriochlorophyll (B101401) synthesis pathways, is a tightly controlled process. The regulation of metabolic flux through this pathway is critical for photosynthetic organisms to prevent the accumulation of phototoxic intermediates and to coordinate pigment production with the assembly of the photosynthetic apparatus in response to developmental and environmental cues. frontiersin.orgnih.gov This regulation occurs at multiple levels, including the transcriptional control of biosynthetic enzyme genes and the dynamic response to various environmental signals.

Gene Expression and Transcriptional Control of Associated Biosynthetic Enzymes

The synthesis of this compound is governed by the expression of numerous genes encoding the enzymes of the tetrapyrrole biosynthetic (TPB) pathway. The transcription of these genes is coordinated by a complex network of transcription factors (TFs) and cis-regulatory elements in their promoters, ensuring that the pathway's output matches the cell's requirements. frontiersin.orgnih.gov

Another critical family of transcription factors is the GOLDEN2-LIKE (GLK) proteins. GLKs are known to directly up-regulate the expression of key genes involved in chlorophyll biosynthesis, including those encoding glutamyl-tRNA reductase (HEMA1), the H subunit of Mg-chelatase (CHLH), and protochlorophyllide oxidoreductase (PORB). frontiersin.org Studies have shown that the coordinated action of HY5 and GLK factors is essential for inducing chlorophyll biosynthesis, particularly in non-photosynthetic tissues like roots. nih.gov

The promoters of many TPB genes contain specific cis-acting elements that are recognized by these transcription factors. The G-box motif, for example, is a common element targeted by both HY5 and PIFs. pnas.orgnih.gov Its presence in the promoter of the CHLH gene, which encodes a crucial subunit of the Mg-chelatase enzyme that produces the precursor Mg-protoporphyrin IX, has been shown to be essential for its expression in roots but not in shoots, indicating organ-specific transcriptional control. nih.gov This intricate transcriptional network ensures that the synthesis of this compound is finely tuned to the developmental state of the plant and the prevailing light conditions.

| Regulator | Target Gene/Enzyme | Effect on Expression/Activity | Organism/System |

| Transcription Factors | |||

| HY5 (LONG HYPOCOTYL 5) | Key chlorophyll biosynthetic genes (HEMA1, CHLH, etc.) | Positive regulation/Activation | Arabidopsis thaliana frontiersin.orgnih.gov |

| PIF1 (PHYTOCHROME-INTERACTING FACTOR 1) | PORC, FeChII, HO3 | Negative regulation (in dark) | Arabidopsis thaliana pnas.org |

| GLK2 (GOLDEN2-LIKE 2) | HEMA1, CHLH, PORB, CAO | Positive regulation/Upregulation | Arabidopsis thaliana frontiersin.orgnih.gov |

| Environmental Factors | |||

| White, Blue, and Red Light | HEMA1, GSA, CHLH, GUN4 | Upregulation | Potato (Solanum tuberosum) tubers frontiersin.org |

| Far-Red Light | LPOR (Protochlorophyllide oxidoreductase) | Suppression of gene expression | Plants maxapress.com |

| Low Oxygen | bch genes (bacteriochlorophyll synthesis) | Upregulation of transcripts | Rhodobacter sphaeroides microbiologyresearch.org |

| Iron (Fe) Deficiency | Genes for tetrapyrrole biosynthesis | Downregulation of transcripts | Chlamydomonas reinhardtii researchgate.net |

Environmental Factors Influencing Pathway Dynamics (e.g., Light Quality, O2 availability, Nutrient status)

The rate of this compound synthesis is highly responsive to environmental conditions, which modulate the activity of the transcriptional network and the enzymes themselves.

Light Quality: Light is arguably the most significant environmental factor regulating the pathway. frontiersin.org Plants possess photoreceptors, such as phytochromes for red/far-red light and cryptochromes for blue light, that perceive the light spectrum and initiate signaling cascades. frontiersin.orgnih.gov Both red and blue light are effective at inducing the expression of key biosynthetic genes, including HEMA1, GSA, CHLH, and GUN4, which are all upstream of or directly involved in the formation of Mg-protoporphyrin IX and its derivatives. frontiersin.org Conversely, far-red light can suppress the expression of genes like LPOR, leading to a halt in the pathway. maxapress.com The ratio of different light qualities can also fine-tune the accumulation of pathway intermediates. For example, specific ratios of red, white, and blue light have been shown to increase the content of precursors like Mg-protoporphyrin IX in tomato leaves. oup.com

O2 availability: Molecular oxygen plays a pivotal role, and its influence highlights a major divergence in the pathway between different types of photosynthetic organisms. The formation of the characteristic fifth isocyclic ring of the pheoporphyrin structure is catalyzed by two distinct, unrelated cyclase enzymes. pnas.org In oxygenic phototrophs like plants, algae, and cyanobacteria, this step is catalyzed by an O2-dependent cyclase, whose catalytic component is a diiron protein (AcsF). pnas.org Therefore, the synthesis of this compound in these organisms is an aerobic process, with molecular oxygen being an absolute requirement. nih.gov In contrast, many anoxygenic phototrophic bacteria utilize an O2-independent cyclase (BchE), which is an oxygen-sensitive iron-sulfur protein. pnas.org In these organisms, such as Rhodobacter sphaeroides, oxygen acts as a potent repressor of bacteriochlorophyll synthesis, shutting down the expression of the relevant biosynthetic (bch) genes at the transcriptional level. microbiologyresearch.org A shift from aerobic to anaerobic conditions triggers a massive upregulation of these genes and the onset of pigment synthesis. microbiologyresearch.orgasm.org

Nutrient status: The availability of key nutrients, particularly iron, significantly influences the flux through the tetrapyrrole pathway. The pathway branches at Protoporphyrin IX, which can be converted into either iron-containing heme by ferrochelatase or Mg-protoporphyrin IX by Mg-chelatase. nih.gov The availability of iron can therefore influence this metabolic branch point. In the green alga Chlamydomonas reinhardtii, iron deficiency leads to a marked decrease in transcripts for components of photosynthesis and tetrapyrrole biosynthesis, indicating a prioritization of other metabolic processes like respiration. researchgate.net As Mg is the central metal ion of chlorophylls, its deficiency also directly curtails the pathway by limiting the substrate for the Mg-chelatase enzyme, which catalyzes the first committed step of the Mg-branch. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Research on Mg 2,4 Divinylpheoporphyrin

Methodologies for Structural Elucidation

The definitive identification of MgDVP and its related metabolites relies on powerful structural elucidation techniques capable of providing detailed information about molecular connectivity and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of chlorophylls (B1240455) and their precursors, including MgDVP. ismar.orguni-muenchen.de One-dimensional ¹H NMR provides initial information on the chemical environment of protons, but the complexity of the macrocycle often requires more advanced techniques for complete assignment. uni-muenchen.de Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in establishing proton-proton connectivities and spatial proximities, respectively. ibaraki.ac.jp

For the unambiguous assignment of carbon signals and proton-carbon correlations, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. researchgate.net These techniques have been successfully used to fully assign the ¹H and ¹³C chemical shifts of complex chlorophyll (B73375) derivatives. researchgate.net Furthermore, advanced NMR methods can provide insights into dynamic processes such as keto-enol tautomerism and the aggregation state of these molecules in solution. ismar.orguni-muenchen.de The use of high-field NMR instruments enhances spectral dispersion, which is critical for resolving overlapping signals in complex mixtures of chlorophyll intermediates. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Porphyrin Macrocycle

| Proton Type | Chemical Shift Range (ppm) |

| Methine Protons | 8.5 - 10.0 |

| Ring Methyl Protons | 3.0 - 4.0 |

| Vinyl Group Protons | 6.0 - 8.5 |

| Pyrrole NH Protons (in free-base) | -2.0 - 0.0 |

| Note: Chemical shifts are highly dependent on the solvent, concentration, and specific substituents on the macrocycle. Data compiled from general knowledge of porphyrin NMR spectroscopy. |

High-Resolution Mass Spectrometry for Metabolite Identification and Flux Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the identification and quantification of metabolites in complex biological samples. spectralworks.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS offers high mass accuracy, typically below 5 ppm, enabling the determination of the elemental composition of an analyte. chromatographyonline.com This capability is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas.

Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are powerful for analyzing chlorophyll biosynthesis intermediates. nih.govnih.gov Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for these analyses. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is fragmented, provide structural information that aids in the definitive identification of metabolites like MgDVP. researchgate.netresearchgate.net This approach has been instrumental in characterizing chlorophyll degradation products and biosynthetic intermediates in various organisms. researchgate.netnih.gov The high sensitivity of modern HRMS instruments also allows for the detection of low-abundance intermediates, which is essential for metabolic flux analysis. nih.govnih.gov

Chromatographic Separation and Detection Techniques

The separation of MgDVP from a complex matrix of other chlorophyll precursors and isomers is a significant analytical hurdle. Various chromatographic techniques have been developed and optimized to address this challenge.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of porphyrins and chlorophylls. karger.com Reversed-phase HPLC, typically using C18 or C8 columns, is the most common approach. int-res.comresearchgate.net The development of effective HPLC methods often involves the careful optimization of the mobile phase composition, including the use of organic modifiers like acetonitrile (B52724) and methanol, and buffered aqueous phases to control pH and improve peak shape. researchgate.net

A significant challenge in the analysis of chlorophyll precursors is the separation of various isomers, such as positional isomers and diastereomers. mtc-usa.comnih.gov For instance, different isomers of porphyrins can be separated by optimizing the mobile phase, including the use of ion-pair reagents. mdpi.com The choice of stationary phase is also critical; for example, phenyl-based columns can offer unique selectivity for aromatic compounds through π-π interactions, aiding in the separation of positional isomers. nacalai.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often necessary to resolve both polar and non-polar compounds in a single analysis. tandfonline.comint-res.com

Table 2: Example of HPLC Gradient for Porphyrin Separation

| Time (min) | % Solvent A (e.g., Aqueous Buffer) | % Solvent B (e.g., Acetonitrile/Methanol) |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

| This is a representative gradient and would require optimization for specific applications and columns. |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Complex Mixtures

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) compared to traditional HPLC, resulting in significantly higher resolution, faster analysis times, and increased sensitivity. nih.gov These characteristics make UHPLC particularly well-suited for the analysis of complex biological mixtures containing numerous chlorophyll intermediates. researchgate.netscirp.org

The enhanced separation efficiency of UHPLC is advantageous for resolving closely related compounds, such as the monovinyl and divinyl forms of chlorophyll precursors. frontiersin.org UHPLC systems, when coupled with high-resolution mass spectrometry (UHPLC-HRMS), provide a powerful platform for untargeted metabolomic studies, enabling the identification of a wide range of compounds in a single run. nih.govresearchgate.net The development of UHPLC methods for porphyrin analysis has demonstrated improved resolution of isomers and faster separation times compared to conventional HPLC. researchgate.netnih.gov

Advanced Spectrophotometric and Fluorometric Detection Strategies

Following chromatographic separation, sensitive and selective detection is paramount. Spectrophotometric detection, typically using a photodiode array (PDA) detector, allows for the acquisition of the full UV-Vis spectrum of each eluting peak. This is useful for the initial identification of chlorophylls and porphyrins, which have characteristic Soret and Q bands in their absorption spectra. mdpi.comtandfonline.com

Fluorometric detection offers significantly higher sensitivity and selectivity for fluorescent compounds like MgDVP and other chlorophyll precursors. researchgate.net The excitation and emission wavelengths can be optimized to selectively detect the target analyte, minimizing interference from non-fluorescent matrix components. nih.gov The inherent fluorescence of the porphyrin macrocycle makes this a powerful detection method. researchgate.net Combining spectrophotometric and fluorometric detection in series can provide both comprehensive spectral information and highly sensitive quantification. tandfonline.com Research has also explored the use of specific chromogenic agents that form colored complexes with magnesium, which can then be detected spectrophotometrically, although this is less common in chromatographic setups. nih.govasianpubs.orgchempap.orgcumhuriyet.edu.tr

Application of First Derivative Spectrum Chromatograms (FDSCs) for Co-eluting Pigments

The accurate analysis of photosynthetic pigments from environmental samples is often complicated by the co-elution of structurally similar compounds in High-Performance Liquid Chromatography (HPLC). A powerful technique to resolve this issue is the use of First Derivative Spectrum Chromatograms (FDSCs). This method utilizes the full spectral information from a photodiode array (PDA) detector to mathematically separate overlapping chromatographic peaks. By calculating the first derivative of the absorption spectrum at each point in the chromatogram, subtle spectral differences between co-eluting pigments are amplified.

In the study of chlorophyll biosynthesis, Mg-2,4-divinylpheoporphyrin a₅ (MgDVP), a key precursor to chlorophylls, frequently co-elutes with other pigments, such as chlorophyll c₂. researchgate.netint-res.com Standard chromatographic techniques may fail to distinguish between these two compounds, leading to inaccurate quantification. int-res.com However, their distinct absorption spectra allow for their resolution using FDSCs. researchgate.net This technique has been successfully applied to resolve critical pigment pairs, including chlorophyll c₂ and MgDVP, as well as divinyl chlorophyll b and chlorophyll b. researchgate.net The development of ultra-high performance liquid chromatography (UHPLC) combined with FDSC has further enhanced the speed and sensitivity of pigment analysis, allowing for the separation of complex mixtures in a significantly shorter time. researchgate.netresearchgate.netresearchgate.net

Detailed Research Findings:

Research has demonstrated the effectiveness of FDSC in separating pigment mixtures from various marine phytoplankton. researchgate.net By selecting specific wavelengths where the first derivative signal of the target pigment (e.g., MgDVP) is at a maximum and the interfering pigment's signal is at a minimum or zero, a new chromatogram can be generated that displays a resolved peak for the target compound. This approach significantly improves the accuracy of pigment quantification in complex samples. An improved HPLC method using a ternary gradient system has been developed that can separate over 50 chlorophylls, carotenoids, and their derivatives. int-res.com However, even with this advanced method, chlorophylls c₁, c₂, and MgDVP were not fully resolved, highlighting the necessity of techniques like FDSC for accurate analysis. int-res.com

Below is an interactive data table illustrating the application of FDSCs for resolving co-eluting pigments.

Theoretical and Computational Spectroscopic Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for understanding the fundamental electronic and photophysical properties of this compound. ornl.govnrel.govrsc.org These first-principles methods allow for the prediction of molecular structures, electronic transitions, and spectroscopic properties without the need for experimental parameters. ornl.gov

DFT is employed to determine the optimized ground-state geometry and electronic structure of the molecule. nrel.gov Subsequent TD-DFT calculations can then predict the energies of excited states, which correspond to the absorption bands observed in UV-visible spectroscopy. rsc.orgresearchgate.net These calculations provide insights into how the vinyl groups and the central magnesium ion influence the electronic transitions within the porphyrin ring. The accuracy of these predictions is continually improving with the development of new functionals and computational methods. bohrium.com

Detailed Research Findings:

Theoretical studies have been instrumental in assigning the characteristic Soret and Q bands in the absorption spectrum of chlorophyll precursors. By modeling the molecule in various solvent environments, researchers can simulate and understand the solvatochromic shifts observed experimentally. These computational approaches have been widely used to study the photophysical properties of various organic molecules, including those with applications in nonlinear optics and organic light-emitting diodes (OLEDs). rsc.orgbohrium.com The calculated properties, such as oscillator strengths and transition energies, provide a detailed picture of the molecule's behavior upon light absorption. researchgate.net

The following interactive table summarizes representative data from TD-DFT calculations on porphyrin-like structures.

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic behavior of this compound within the complex environment of a protein. mdpi.combiorxiv.org These simulations can reveal how the flexibility of both the pigment and the protein influences their interaction, which is crucial for understanding enzymatic processes. mdpi.com

In the chlorophyll biosynthetic pathway, MgDVP serves as a substrate for the enzyme divinyl chlorophyllide a 8-vinyl-reductase (DVR). uniprot.org MD simulations can be used to model the binding of MgDVP into the active site of DVR, providing atomic-level details of the interactions that are essential for catalysis. frontiersin.org By simulating the system over time, researchers can observe the conformational changes that occur upon substrate binding and identify key amino acid residues involved in stabilizing the pigment in the correct orientation for the reduction of the 8-vinyl group. mdpi.complos.org

Detailed Research Findings:

MD simulations, often coupled with methods to calculate binding free energies like MM-GBSA, can quantify the strength of the interaction between the pigment and the protein. plos.org These simulations can identify specific hydrogen bonds, hydrophobic interactions, and coordination of the central magnesium ion that are critical for substrate recognition and binding. For example, simulations can reveal which residues in the DVR active site interact with the vinyl groups of MgDVP, providing a rationale for the enzyme's substrate specificity. uniprot.org This information is invaluable for designing experiments, such as site-directed mutagenesis, to probe the function of specific residues and to engineer enzymes with altered properties. The insights from MD simulations are crucial for a complete understanding of the structure-function relationship of enzymes involved in chlorophyll biosynthesis. biorxiv.orgfrontiersin.org

The interactive table below details the types of insights gained from MD simulations of ligand-protein complexes.

Ecological and Evolutionary Perspectives of Mg 2,4 Divinylpheoporphyrin

Distribution and Roles Across Diverse Photosynthetic Organisms (Plants, Algae, Cyanobacteria, Photosynthetic Bacteria)

Mg-2,4-divinylpheoporphyrin a5, also known as divinyl protochlorophyllide (B1199321), is a critical intermediate in the biosynthesis of chlorophylls (B1240455). ucla.eduoup.comjpmb-gabit.ir Its distribution and primary role as a precursor molecule are widespread across the spectrum of photosynthetic life, including plants, various algal lineages, cyanobacteria, and some photosynthetic bacteria. nih.govfrontiersin.orgdokumen.pub

In the majority of oxygenic photosynthetic organisms, this compound is a transient but essential stepping stone. It is the product of the isocyclic ring E formation, a key reaction that gives chlorophyll (B73375) its characteristic green color, and it subsequently undergoes further enzymatic conversions to yield various forms of chlorophyll. pnas.orgnih.govcas.cz The formation of this compound marks a crucial checkpoint in the chlorophyll biosynthetic pathway. researchgate.netlu.se In higher plants and green algae, this compound is typically reduced to monovinyl protochlorophyllide before being converted to chlorophyllide a. ucla.edufrontiersin.org

However, in certain organisms, derivatives of this compound, namely divinyl chlorophylls a and b, are the major photosynthetic pigments. The most notable example is the marine cyanobacterium Prochlorococcus, which is exceedingly abundant in the world's oceans. xmu.edu.cnhawaii.edu This organism utilizes divinyl chlorophyll instead of the more common monovinyl chlorophyll, a trait that sets it apart and is of significant ecological and evolutionary interest. hawaii.edunih.gov The presence of divinyl chlorophyll, derived directly from this compound without the action of a vinyl reductase, is a diagnostic feature of Prochlorococcus. xmu.edu.cn

Some primitive green algae (Prasinophyta) and certain dinoflagellates like Alexandrium ostenfeldii have also been found to contain this compound or its derivative, divinyl chlorophyll a. dokumen.pubcsic.es Its presence in these diverse algal groups highlights a varied evolutionary adoption of this biosynthetic branch. oup.comcsic.es In some cases, as with a mutant line of Alexandrium ostenfeldii, the accumulation of divinyl chlorophyll a appears to be the result of a mutation or altered expression of the divinyl reductase gene. csic.es

Among anoxygenic photosynthetic bacteria, the formation of the isocyclic ring to produce this compound is also a conserved step in the synthesis of bacteriochlorophylls. nih.govnih.gov While many of these bacteria operate under anaerobic conditions and use a different enzymatic mechanism for this conversion, some phototrophic Proteobacteria can synthesize bacteriochlorophyll (B101401) under aerobic conditions, employing a pathway that generates this compound. nih.gov

The distribution of this compound and its subsequent metabolic fate are indicative of the diverse evolutionary strategies that photosynthetic organisms have developed to harvest light energy in various environments.

Table 1: Distribution and Role of this compound in Photosynthetic Organisms

| Organism Group | Typical Role of this compound | Key Pigment(s) Derived | Representative Organisms |

| Plants | Precursor to monovinyl chlorophylls | Chlorophyll a, Chlorophyll b | Zea mays, Arabidopsis thaliana, Cucumis sativus lu.secsic.esnih.gov |

| Green Algae | Precursor to monovinyl chlorophylls; pigment in some primitive species | Chlorophyll a, Chlorophyll b, Divinyl chlorophyll a | Chlamydomonas reinhardtii, Prasinophyta nih.govdokumen.pub |

| Cyanobacteria | Precursor to divinyl chlorophylls in some; precursor to monovinyl in others | Divinyl chlorophyll a, Divinyl chlorophyll b, Chlorophyll a | Prochlorococcus marinus, Synechocystis sp. PCC 6803 pnas.orghawaii.edu |

| Dinoflagellates | Precursor to divinyl chlorophyll in some mutants/species | Divinyl chlorophyll a, Chlorophyll c2 | Alexandrium ostenfeldii csic.esontosight.ai |

| Photosynthetic Bacteria | Precursor to bacteriochlorophylls | Bacteriochlorophyll a | Rubrivivax gelatinosus, Rhodobacter sphaeroides nih.govnih.gov |

Evolutionary Divergence of Isocyclic Ring Formation Mechanisms and Enzymes

The formation of the isocyclic ring E, which converts Mg-protoporphyrin IX monomethyl ester into this compound, is a pivotal step in (bacterio)chlorophyll biosynthesis. nih.govcas.cz Evolution has resulted in two fundamentally different enzymatic mechanisms to catalyze this complex reaction, their distribution largely reflecting the oxygen content of the environments in which these organisms evolved. ucla.edunih.gov

The two distinct enzyme systems are:

Oxygen-Dependent (Aerobic) Cyclase : This system utilizes molecular oxygen (O₂) to form the isocyclic ring. The core catalytic subunit is known as AcsF, which is a di-iron oxygenase. ucla.edunih.govwhiterose.ac.uk This enzyme is found in all oxygenic phototrophs (plants, algae, and cyanobacteria) and some aerobic anoxygenic phototrophic bacteria. nih.govnih.gov The aerobic cyclase itself shows evolutionary divergence. In oxygenic phototrophs, the catalytic subunit AcsF (also called CycI in cyanobacteria) requires an auxiliary protein, Ycf54, for its activity. pnas.orgnih.gov In contrast, the aerobic cyclase in alphaproteobacteria requires a different auxiliary subunit, BciE, while the enzyme in some other bacteria like Rubrivivax gelatinosus functions with only the AcsF subunit. nih.gov

Oxygen-Independent (Anaerobic) Cyclase : This enzyme, encoded by the bchE gene, catalyzes the ring formation in the absence of molecular oxygen. nih.gov It functions as a radical S-adenosylmethionine (SAM) enzyme and uses an oxygen atom derived from water, a chemically more challenging feat. ucla.edunih.gov This anaerobic pathway is characteristic of anoxygenic photosynthetic bacteria such as Rhodobacter capsulatus that synthesize bacteriochlorophyll under anoxic conditions. ucla.edunih.gov

The evolution of these two distinct mechanisms is a clear example of biochemical adaptation to the prevailing environmental conditions. The anaerobic cyclase is considered the more ancient of the two, having evolved in the anoxic environments of early Earth. The oxygen-dependent cyclase likely evolved later, following the Great Oxidation Event, which introduced molecular oxygen into the atmosphere as a result of the activity of the first oxygenic phototrophs, the cyanobacteria.

The evolutionary path is not always linear. Some bacteria, like Rubrivivax gelatinosus, possess genes for both the aerobic and anaerobic cyclases, granting them the metabolic flexibility to synthesize bacteriochlorophyll under various oxygen concentrations. nih.gov Furthermore, within the aerobic cyclase family, there is evidence of evolutionary refinement. For instance, in marine cyanobacteria that lack the Ycf54 protein, a single point mutation in their AcsF/CycI enzyme has been shown to significantly weaken its dependence on Ycf54, mimicking a natural evolutionary adaptation. pnas.org

Table 2: Comparison of Isocyclic Ring Formation Enzymes

| Feature | Oxygen-Dependent (Aerobic) Cyclase | Oxygen-Independent (Anaerobic) Cyclase |

| Oxygen Requirement | Requires molecular oxygen (O₂) ucla.eduwhiterose.ac.uk | Does not require O₂; uses oxygen from water ucla.edunih.gov |

| Catalytic Subunit | AcsF (a di-iron oxygenase) nih.gov | BchE (a radical SAM enzyme) nih.gov |

| Auxiliary Subunits | Ycf54 (in oxygenic phototrophs), BciE (in alphaproteobacteria), or none pnas.orgnih.gov | Not typically described |

| Electron Donors | Reduced ferredoxin (linked to NADPH or Photosystem I) nih.gov | Not fully elucidated, involves complex radical chemistry |

| Typical Organisms | Cyanobacteria, algae, plants, some aerobic photosynthetic bacteria nih.gov | Anaerobic photosynthetic bacteria nih.gov |

Adaptation Strategies and Niche Partitioning Related to this compound Content

The metabolic fate of this compound, specifically whether it is converted to monovinyl chlorophyll or directly utilized to create divinyl chlorophyll, has profound ecological implications. The presence of divinyl chlorophylls, particularly in the marine cyanobacterium Prochlorococcus, is a key adaptation that facilitates niche partitioning in the oceanic water column. nih.gov

Prochlorococcus is the most abundant photosynthetic organism on Earth and is differentiated into various ecotypes adapted to different light environments. xmu.edu.cnhawaii.edu A primary factor in this differentiation is its unique pigment composition. Divinyl chlorophylls a and b have absorption maxima shifted towards the blue end of the light spectrum compared to their monovinyl counterparts. xmu.edu.cncsic.es This property provides a significant competitive advantage in the deep euphotic zone of oligotrophic oceans, where blue light penetrates most effectively. nih.gov By efficiently harvesting the available blue light, low-light adapted Prochlorococcus ecotypes can thrive at depths where other phytoplankton with standard chlorophyll a are less competitive. nih.gov This specialization allows them to occupy a distinct ecological niche, contributing significantly to primary productivity in these vast ocean regions. xmu.edu.cn

The evolution of a divinyl chlorophyll-based photosystem was not a simple event. The introduction of divinyl chlorophyll into pigment-binding proteins that originally evolved for monovinyl chlorophyll can lead to instability and photo-oxidative stress. nih.gov Therefore, the adaptation to use divinyl chlorophyll likely involved a co-evolutionary process between the pigment and the chlorophyll-binding proteins of the photosystems. nih.gov Studies have shown that specific amino acid substitutions in proteins like the D1 protein of Photosystem II in Prochlorococcus confer tolerance to the presence of divinyl chlorophyll, protecting the cells from photodamage. nih.gov

Table 3: Adaptive Significance of Divinyl Chlorophyll Derived from this compound

| Feature | Monovinyl Chlorophyll System | Divinyl Chlorophyll System (Prochlorococcus) |

| Precursor | This compound | This compound |

| Key Biosynthetic Step | Reduction of 8-vinyl group by Divinyl Reductase (DVR) | Absence or inactivity of Divinyl Reductase (DVR) csic.es |

| Primary Pigment | Chlorophyll a / b | Divinyl Chlorophyll a / b nih.gov |

| Light Absorption | Optimal in red and blue-violet regions | Enhanced absorption in the blue region of the spectrum xmu.edu.cnnih.gov |

| Ecological Niche | Surface waters, broad light environments | Deep euphotic zone of oligotrophic oceans, blue-light dominated environments nih.gov |

| Adaptive Advantage | General light harvesting | Superiority in exploiting light in deep, clear oceanic waters, leading to niche partitioning nih.govcsic.es |

Future Directions and Emerging Research Avenues in Mg 2,4 Divinylpheoporphyrin Studies

Systems Biology Approaches to Chlorophyll (B73375) Biosynthesis and Regulation

Systems biology offers a powerful framework for understanding the complex, multi-layered regulation of chlorophyll biosynthesis, a pathway in which Mg-2,4-divinylpheoporphyrin is a key player. By integrating experimental data with computational modeling, researchers can move beyond the study of individual components to a holistic view of the entire metabolic network.

Genome-scale metabolic models (GSMs) are at the forefront of this approach. For instance, a curated GSM for the leaf of Oryza sativa (rice) was used to elucidate the complete biochemical pathway of chlorophyll synthesis, spanning multiple organelles and requiring inputs like inorganic macronutrients and light energy. nih.gov Such models can predict essential reactions and their associated genes, which can then be validated experimentally. nih.gov These models incorporate the compartmentalization of the pathway, recognizing that reactions occur in specific locations like the chloroplast stroma or thylakoid membranes. nih.govlu.se For example, the synthesis of 5-aminolevulinic acid (ALA), the first committed precursor, and the subsequent formation of the tetrapyrrole ring occur within the plastid. lu.sefrontiersin.org

Metabolic modeling also helps in understanding the flow of essential nutrients. Nitrogen, for example, is a fundamental component of the porphyrin ring. Models can trace the assimilation of ammonia (B1221849) in leaves through enzymes like glutamine synthetase, which has isoforms in both the cytosol and chloroplasts, and connect it to the chlorophyll synthesis pathway. nih.gov Dynamic labeling and metabolic flux analysis are techniques used within systems biology to quantify the flow of metabolites through the pathway, providing a dynamic picture of regulation. nih.gov This approach is crucial for understanding how the plant balances the production of intermediates for chlorophyll, heme, and other essential tetrapyrroles, all of which derive from protoporphyrin IX. researchgate.netresearchgate.net

Integration of Multi-Omics Data for Comprehensive Pathway Characterization

A comprehensive understanding of the chlorophyll biosynthetic pathway requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a multi-layered view of regulation, from the gene to the final metabolite.

Transcriptomic analyses, often using RNA sequencing (RNA-Seq), have been instrumental in identifying genes involved in chlorophyll metabolism and observing how their expression changes under different conditions. frontiersin.org For example, studies in tea plants and rice have shown that the expression of key genes in the chlorophyll pathway is regulated by photoperiod and can be significantly altered in mutants with chlorophyll deficiencies. notulaebotanicae.romdpi.com In a chlorophyll b-deficient rice mutant, genes for enzymes like magnesium-protoporphyrin IX methyltransferase (MgMT) were downregulated, leading to reduced chlorophyll content. notulaebotanicae.ro Similarly, a multi-omics analysis of a pepper mutant revealed that leaf yellowing under high light was linked to downregulated genes in chlorophyll biosynthesis and upregulated genes in carotenoid biosynthesis. oup.com

Proteomics, the large-scale study of proteins, complements transcriptomics by confirming whether changes in gene expression translate to changes in protein abundance. In a study on an astaxanthin-producing tobacco plant, proteomics revealed a decrease in the abundance of key chlorophyll synthesis enzymes like porphobilinogen (B132115) deaminase (PBGD) and magnesium chelatase (MgCH) in certain leaf regions. mdpi.com Combining these approaches with metabolomics, which measures the levels of small molecules, provides a complete picture. Metabolomic analysis can directly measure the accumulation or depletion of intermediates like this compound and its precursors, linking genetic and protein-level changes to their biochemical consequences. mdpi.comnih.govnih.gov

Table 1: Examples of Multi-Omics Studies in Chlorophyll Biosynthesis

| Organism | Omics Approach | Key Findings Related to Chlorophyll Pathway Regulation |

|---|---|---|

| Rice (Oryza sativa) | Transcriptomics | Identified differentially expressed genes related to chlorophyll degradation and biosynthesis in a chlorophyll b-deficient mutant. notulaebotanicae.ro Down-regulation of genes such as MgMT and POR reduced overall chlorophyll content. notulaebotanicae.ro |

| Poplar (Populus × canadensis) | Transcriptomics, Metabolomics | Revealed that dual stress (heat and fungal infection) significantly reduced chlorophyll a and b content and altered gene expression in photosynthesis and phytohormone signaling pathways. mdpi.com |

| Tobacco (Nicotiana tabacum) | Metabolomics, Proteomics, sRNA Transcriptomics | In a mosaic-leaf phenotype, green regions showed attenuation of chlorophyll synthesis and degradation pathways compared to red, astaxanthin-producing regions. mdpi.com |

| Olive (Olea europaea) | HPLC-hrMSn, qRT-PCR, Enzymatic Assays | Showed that chlorophyll content in olive oil is determined by the balance between synthesis and degradation in the fruit, with protochlorophyllide (B1199321) reductase being a key biosynthetic enzyme. nih.gov |

| Barley (Hordeum vulgare) | Transcriptomics, Proteomics, Metabolomics | Revealed that differential chloroplast activity, including upregulation of genes in the chlorophyll metabolic process, is crucial for in vitro regeneration capability. nih.gov |

| Celery (Apium graveolens) | Transcriptomics, Genomics | Identified key genes regulating chlorophyll and carotenoid content and found that these pathways are coordinately regulated by transcription factors. nih.gov |

This integrated data allows for the construction of complex regulatory networks, showing how factors like hormones (e.g., jasmonic acid, salicylic (B10762653) acid), signaling pathways, and transcription factors modulate the expression of genes like ChlM (encoding Mg-protoporphyrin IX methyltransferase) to control chlorophyll synthesis and chloroplast development. mdpi.com

Discovery of Novel Enzymatic Activities and Mechanistic Insights

While the core chlorophyll biosynthetic pathway is well-established, ongoing research continues to uncover novel enzymatic activities and provide deeper mechanistic insights into each step. The formation of this compound from Mg-protoporphyrin IX monomethyl ester is catalyzed by the Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase. nih.gov This complex reaction, which forms the characteristic fifth isocyclic ring of chlorophylls (B1240455), requires molecular oxygen and NADPH. nih.govoup.com Studies have shown that this enzyme is a multi-component system, with activity associated with both soluble (stromal) and membrane fractions of the chloroplast. nih.govoup.com Interestingly, research has revealed two fundamentally different forms of this cyclase: an oxygen-dependent version (AcsF) found in plants and cyanobacteria, and an oxygen-independent version (BchE) in anaerobic phototrophs that uses an oxygen atom from water. asm.org

The enzyme that acts upon this compound is divinyl reductase (DVR), which reduces the vinyl group at the C8 position to an ethyl group. oup.com Research into the evolution of this and related enzymes has shown that enzyme promiscuity—the ability of an enzyme to catalyze secondary reactions—can be a driving force for the evolution of new metabolic pathways. oup.com For example, 7-hydroxymethyl chlorophyll a reductase (HCAR), an enzyme in the chlorophyll cycle, is believed to have evolved from a cyanobacterial DVR, retaining a broad substrate specificity that was later refined. oup.com

Recent discoveries have also shed light on previously unknown enzymes. Chlorophyll f synthase, the enzyme responsible for producing chlorophyll f which absorbs far-red light, was identified as a highly divergent paralog of the photosystem II protein D1 (PsbA). nih.govmdpi.com Characterization of this enzyme revealed that it likely forms homodimers and binds chlorophyll a as a substrate for conversion. nih.gov Furthermore, advanced quantum chemical studies are challenging long-held assumptions about reaction mechanisms. For the light-dependent protochlorophyllide oxidoreductase (LPOR), which reduces protochlorophyllide to chlorophyllide, new models suggest that the reaction involves a light-induced electron transfer from an active site residue to the substrate, rather than direct excitation of the substrate itself. ucibio.pt

Table 2: Key Enzymes in and around the Synthesis of this compound

| Enzyme | Substrate(s) | Product(s) | Key Mechanistic Features |

|---|---|---|---|

| Mg-protoporphyrin IX methyltransferase | Mg-protoporphyrin IX, S-adenosyl-L-methionine | Mg-protoporphyrin IX monomethyl ester | Catalyzes the esterification of the C13 propionic acid group. usu.edu |

| Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase | Mg-protoporphyrin IX monomethyl ester, O₂, NADPH | This compound a₅ | A complex, multi-step reaction forming the isocyclic ring. nih.gov Requires non-heme iron. nih.gov Exists in O₂-dependent (AcsF) and O₂-independent (BchE) forms. asm.org |

| Divinyl Reductase (DVR) | This compound a₅ | Protochlorophyllide a | Reduces the 8-vinyl group to an ethyl group. oup.com |

| Protochlorophyllide Oxidoreductase (POR) | Protochlorophyllide a, NADPH | Chlorophyllide a | A light-dependent enzyme in angiosperms that catalyzes the reduction of the C17-C18 double bond. nih.gov |

| Chlorophyll Synthase | Chlorophyllide a, Geranylgeranyl diphosphate | Chlorophyll a | Esterifies the C17 propionic acid group with a long-chain isoprenoid alcohol. frontiersin.org |

Research into Bio-inspired Systems and Artificial Photosynthesis Applications

The efficiency and elegance of natural photosynthesis provide a blueprint for developing bio-inspired systems for renewable energy. nih.gov Artificial photosynthesis aims to mimic the natural process to convert solar energy, water, and carbon dioxide into chemical fuels like hydrogen or energy-rich carbon compounds. uni-wuerzburg.defusion-conferences.com

Research in this area often focuses on creating functional building blocks that replicate the key processes of light harvesting, charge separation, and catalysis. nih.gov The unique photophysical properties of chlorophylls and their precursors, including this compound, make them and their synthetic analogues ideal candidates for these systems. Scientists have synthesized sophisticated artificial systems, such as stacks of dye molecules, that can absorb light energy, create a charge separation, and transport electrons, mimicking the initial steps of photosynthesis. uni-wuerzburg.de

While direct incorporation of this compound into these systems is not yet common, the principles learned from its role in the natural photosynthetic apparatus are vital. Understanding how nature arranges these pigments to efficiently capture and funnel energy informs the design of dye-sensitized solar cells and other photoelectrochemical devices. nih.gov

Furthermore, the "Mg" component of the compound links to a broader field of magnesium-based renewable energy research. Some researchers have proposed a renewable energy cycle based on magnesium, where solar energy, potentially from solar-pumped lasers, is used to recycle magnesium oxide back into pure magnesium, which can then be used in high-density batteries and fuel cells. reepqj.com While distinct from artificial photosynthesis, this approach shares the goal of using abundant materials (magnesium is plentiful in the ocean) and solar energy to create a sustainable energy carrier. reepqj.com As research into both artificial photosynthesis and novel energy carriers advances, the fundamental chemistry of compounds like this compound will continue to provide inspiration and essential mechanistic insights.

Q & A

Basic: What is the role of Mg-2,4-Divinylpheoporphyrin a5 monomethylester (MgDVP) in chlorophyll biosynthesis?

MgDVP is a critical intermediate in the formation of the chlorophyll isocyclic ring, a structural feature essential for light-harvesting and electron transport. Its synthesis from Mg-protoporphyrin IX monomethylester (Mg-Proto Me) involves oxidative cyclization catalyzed by enzymes requiring oxygen, NAD(P)H, and S-adenosylmethionine (SAM). Experimental validation using isolated chloroplast systems confirmed its role as a precursor to chlorophyll a .

Methodological Insight : To study this pathway, researchers use in vitro assays with isolated chloroplast membranes and matrix fractions. Key steps include:

- Supplementation with NADPH and SAM under aerobic conditions.

- Tracking intermediates via HPLC and fluorimetric analysis to monitor porphyrin accumulation .

Basic: What analytical methods are employed to detect and quantify MgDVP in biological samples?

Two primary methodologies are used:

High-Performance Liquid Chromatography (HPLC) coupled with pigment markers (e.g., ChemTax analysis) to identify MgDVP in phytoplankton communities .

Fluorimetric analysis to distinguish MgDVP from other porphyrins (e.g., coproporphyrin, protoporphyrin) based on emission spectra. For example, Rhodobacter capsulatus strains grown in biotin-deficient media show MgDVP accumulation detectable at excitation/emission wavelengths of 410/630 nm .

Advanced: What catalytic systems and cofactors are required for synthesizing MgDVP from Mg-protoporphyrin IX monomethylester?

The synthesis involves a multi-step enzymatic cascade:

- Oxygen-dependent oxidative cyclization : Anaerobic conditions halt MgDVP formation, confirming O₂ as a critical reactant.

- Redox cofactors : NADPH provides reducing equivalents, while SAM likely facilitates methyl group transfers.

- Intermediate characterization : A 6-β-hydroxypropionate analog (Compound X) was identified as a transient intermediate using kinetic studies and comparison with synthetic standards .

Experimental Design Tip : Use isotopic labeling (e.g., ¹⁸O₂ or deuterated NADPH) to trace reaction pathways and validate enzyme mechanisms.

Advanced: How can contradictory findings in MgDVP accumulation across bacterial strains inform experimental design?

Strains like Rhodobacter capsulatus AJB544 fail to synthesize MgDVP in biotin-limited media but regain this ability with 20 nM biotin supplementation. This highlights:

- Nutrient dependency : Biotin is essential for enzymes in the porphyrin pathway.

- Methodological adjustments : Always validate growth media composition (e.g., RCV vs. PYE media) and use fluorimetric assays to confirm porphyrin profiles .

Resolution Strategy : Perform comparative studies using omics (e.g., transcriptomics) to identify biotin-regulated genes in MgDVP biosynthesis.

Advanced: How do oxygen levels influence the oxidative cyclization step in MgDVP synthesis?

Oxygen acts as both a substrate and a regulator. Experiments with isolated chloroplasts showed:

- No MgDVP is produced under anaerobic conditions.

- Oxygen optimizes the activity of the cyclase enzyme, likely by enabling radical-mediated C–C bond formation.

- Excess oxygen may lead to oxidative degradation of intermediates, necessitating controlled O₂ partial pressures in in vitro assays .

Basic: How is MgDVP applied in environmental research?

MgDVP serves as a biomarker in phytoplankton community analysis. HPLC-CHEMTAX workflows quantify MgDVP to assess photosynthetic prokaryote populations in marine ecosystems, such as the Qinzhou Bay. This method distinguishes divinyl chlorophyll derivatives from monovinyl forms, aiding in ecological monitoring .

Advanced: What mechanistic insights have been gained from studying intermediates like Compound X?

Compound X (6-β-hydroxypropionate analog) was isolated via kinetic profiling and structurally validated using NMR and mass spectrometry. Its conversion to MgDVP under NADPH/O₂ conditions confirmed the oxidative cyclization pathway proceeds via β-keto and β-hydroxy intermediates. Key finding : The cyclase enzyme operates through a stepwise dehydrogenation mechanism rather than a single concerted reaction .

Basic: What are the implications of MgDVP accumulation in microbial systems?

Accumulation indicates metabolic bottlenecks (e.g., enzyme deficiencies or cofactor limitations). For example, Rhodobacter capsulatus AJB544 accumulates coproporphyrin instead of MgDVP in hemin-rich media, suggesting feedback inhibition or competitive pathway activation. Researchers use such models to dissect regulatory nodes in tetrapyrrole biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.